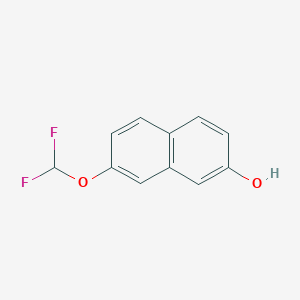

2-(Difluoromethoxy)-7-naphthol

Description

2-(Difluoromethoxy)-7-naphthol is a naphthalene derivative featuring a hydroxyl (-OH) group at the 7-position and a difluoromethoxy (-OCHF₂) substituent at the 2-position. The difluoromethoxy group is known for its electron-withdrawing nature and metabolic stability, which may enhance resistance to oxidative degradation compared to non-fluorinated analogs . This compound’s applications may span pharmaceuticals, agrochemicals, or materials science, though further research is required to confirm its specific roles.

Properties

Molecular Formula |

C11H8F2O2 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

7-(difluoromethoxy)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O2/c12-11(13)15-10-4-2-7-1-3-9(14)5-8(7)6-10/h1-6,11,14H |

InChI Key |

BDNZFRKLRBKKSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)OC(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-7-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the reaction of naphthol with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers or difluorocarbene precursors in the presence of catalysts .

Industrial Production Methods: Industrial production of 2-(Difluoromethoxy)-7-naphthol may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-7-naphthol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the naphthol structure can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted naphthols depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethoxy)-7-naphthol has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated biomolecules.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-naphthol is primarily related to its ability to interact with biological targets through the difluoromethoxy group. This group can form strong hydrogen bonds and participate in various molecular interactions, enhancing the compound’s binding affinity and specificity. The molecular targets and pathways involved may include enzymes, receptors, and other proteins that are crucial for biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(Difluoromethoxy)-7-naphthol and related naphthalene derivatives:

Key Comparative Insights:

Substituent Effects on Acidity: The -OCHF₂ group in 2-(Difluoromethoxy)-7-naphthol is strongly electron-withdrawing, which increases the acidity of the adjacent hydroxyl group compared to methoxy (-OCH₃) or acetamino (-NHCOCH₃) substituents . This property could make it more reactive in coupling reactions or as a catalyst. In contrast, F Acid’s sulfonic acid (-SO₃H) group confers even greater acidity and water solubility, but reduces lipophilicity .

Metabolic and Oxidative Stability: Fluorinated groups (e.g., -OCHF₂, -CF₃) are known to resist oxidative degradation. For example, notes that difluoromethoxy-containing benzimidazoles are intermediates in synthesizing acid-stable pharmaceuticals like pantoprazole . Similarly, 2-(Trifluoromethyl)naphthalene-7-methanol’s -CF₃ group may enhance stability in biological systems .

Solubility and Applications: 1-Acetamino-7-Naphthol’s acetamide group improves solubility in polar solvents, making it suitable for aqueous-phase reactions or drug formulations . The dimethoxy/ethoxy-substituted naphthol in is highly lipophilic, suggesting utility in membrane-permeable drug designs .

Research Findings and Limitations

- Synthetic Challenges : The difluoromethoxy group’s introduction may require specialized fluorination reagents, as seen in ’s synthesis of pantoprazole intermediates .

- Data Gaps : Direct experimental data on 2-(Difluoromethoxy)-7-naphthol’s physicochemical properties (e.g., melting point, logP) are absent in the provided evidence. Comparisons rely on substituent chemistry and analogs.

Biological Activity

2-(Difluoromethoxy)-7-naphthol is an organic compound that has garnered attention in medicinal chemistry and materials science due to its unique difluoromethoxy group attached to the naphthol structure. This compound, with a molecular weight of approximately 210.18 g/mol, exhibits significant biological activity through its interactions with various molecular targets, potentially influencing enzyme inhibition and receptor binding.

Chemical Structure and Properties

The presence of the difluoromethoxy group enhances the compound's stability and reactivity, making it valuable for various applications. The molecular formula and structural details are critical for understanding its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 210.18 g/mol |

| Functional Group | Difluoromethoxy |

Research indicates that 2-(Difluoromethoxy)-7-naphthol interacts with specific proteins or enzymes, influencing their activity. This interaction may lead to enzyme inhibition or modulation of receptor activity, which is crucial for its potential therapeutic applications. Preliminary studies suggest that the compound could serve as a scaffold for developing fluorescent probes for biological imaging and diagnostics.

Biological Activity

The biological activity of 2-(Difluoromethoxy)-7-naphthol can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be leveraged in drug development.

- Receptor Binding : Its ability to bind to various receptors may influence signaling pathways crucial for disease progression.

- Fluorescent Probes : Its unique structure allows for the development of fluorescent probes useful in biological imaging.

Case Studies and Research Findings

Recent studies have explored the biological implications of 2-(Difluoromethoxy)-7-naphthol:

- Inhibition Studies : Research demonstrated that derivatives of 2-(Difluoromethoxy)-7-naphthol exhibit varying degrees of enzyme inhibition, with some showing significantly higher potency compared to traditional compounds used in similar contexts .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that 2-(Difluoromethoxy)-7-naphthol possesses unique properties that enhance its biological activity. For instance, compounds like 2-(Trifluoromethoxy)-7-naphthol showed different reactivity patterns, indicating the importance of the difluoromethoxy group in modulating biological interactions.

- Fluorescent Applications : The compound's potential as a fluorescent probe has been highlighted in studies focusing on its application in live-cell imaging, where it demonstrated effective cellular uptake and minimal cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.